molecular formula C13H23NO3 B3039591 tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate CAS No. 1212149-17-1

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B3039591
CAS No.: 1212149-17-1
M. Wt: 241.33 g/mol
InChI Key: RZUVQBCRNRHRSJ-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Mechanism of Action

Target of Action

Tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is a complex organic compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction .

Mode of Action

Compounds with a tert-butyl group are known for their unique reactivity pattern . They can participate in various chemical transformations, potentially influencing the function of their targets .

Biochemical Pathways

Compounds with a tert-butyl group are known to be involved in various biosynthetic and biodegradation pathways . They can influence the synthesis of complex molecules and the breakdown of substances in the body .

Pharmacokinetics

Compounds with a tert-butyl group are known to have various adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing how much of the compound reaches its targets .

Result of Action

Compounds with a tert-butyl group are known to elicit a unique reactivity pattern . This can result in various molecular and cellular changes, potentially influencing the function of cells and tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can impact the compound’s reactivity . Additionally, physical conditions such as temperature and pH can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl ester group. These features confer distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUVQBCRNRHRSJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
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